2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide
Overview
Description
2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide, commonly known as PDPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PDPB belongs to the class of sulfonamides and has been found to exhibit promising effects in various biological systems.
Scientific Research Applications
PDPB has been extensively studied for its potential therapeutic applications in various biological systems. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. PDPB has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in the development and progression of cancer and inflammation. PDPB has also been found to protect neurons from oxidative stress-induced damage, making it a potential candidate for the treatment of neurodegenerative diseases.
Mechanism of Action
PDPB exerts its effects by inhibiting the activity of MMPs, which are involved in the breakdown of extracellular matrix (ECM) proteins. MMPs play a crucial role in various biological processes such as tissue remodeling, angiogenesis, and inflammation. PDPB binds to the active site of MMPs and prevents their activity, thereby reducing the breakdown of ECM proteins. This leads to a decrease in inflammation and cancer cell invasion.
Biochemical and Physiological Effects:
PDPB has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). PDPB has also been found to inhibit the migration and invasion of cancer cells. In addition, PDPB has been shown to protect neurons from oxidative stress-induced damage by reducing the levels of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
One of the advantages of using PDPB in lab experiments is its specificity towards MMPs. PDPB selectively inhibits the activity of MMPs and does not affect other proteases. This makes it a valuable tool for studying the role of MMPs in various biological processes. However, one of the limitations of using PDPB is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of PDPB. One of the areas of research is the development of PDPB derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of PDPB in various diseases such as cancer, inflammation, and neurodegenerative diseases. Furthermore, the role of PDPB in the regulation of MMPs in various biological processes needs to be further elucidated.
Conclusion:
In conclusion, PDPB is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and neuroprotective effects by inhibiting the activity of MMPs. PDPB has several advantages and limitations for lab experiments and has several future directions for research. Further studies on PDPB can provide valuable insights into the role of MMPs in various biological processes and can lead to the development of novel therapeutics for various diseases.
properties
IUPAC Name |
2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-4-12-29-21-11-9-18(22-23-21)15-6-5-7-16(13-15)24-30(25,26)20-10-8-17(27-2)14-19(20)28-3/h5-11,13-14,24H,4,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWJVABHRSMITE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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